![molecular formula C22H21N7O4 B14891063 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C22H21N7O4 and a molecular weight of 447.455 g/mol. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Substitution Reactions: The core is then subjected to substitution reactions to introduce the methyl, nitrobenzylidene, hydrazinyl, and phenylpropyl groups.
Reaction Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
化学反応の分析
3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.
Industry: While not widely used in industry, it serves as a model compound for studying the behavior of similar structures in industrial processes.
作用機序
The mechanism of action of 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: The purine core allows it to interact with nucleic acids, potentially affecting gene expression and replication.
Modulating Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
When compared to other similar compounds, 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazino]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 4-methyl-N’-(3-nitrobenzylidene)benzenesulfonohydrazide
- N-methylanthranilic (3-nitrobenzylidene)hydrazide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical behavior and applications.
特性
分子式 |
C22H21N7O4 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21N7O4/c1-27-19-18(20(30)25-22(27)31)28(12-6-10-15-7-3-2-4-8-15)21(24-19)26-23-14-16-9-5-11-17(13-16)29(32)33/h2-5,7-9,11,13-14H,6,10,12H2,1H3,(H,24,26)(H,25,30,31)/b23-14+ |
InChIキー |
JAGRAVSGXUCDBU-OEAKJJBVSA-N |
異性体SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CCCC4=CC=CC=C4 |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


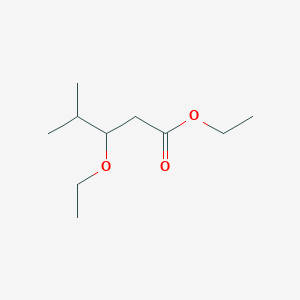
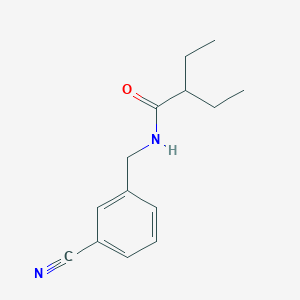
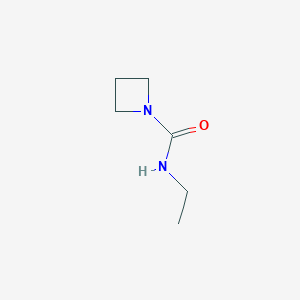

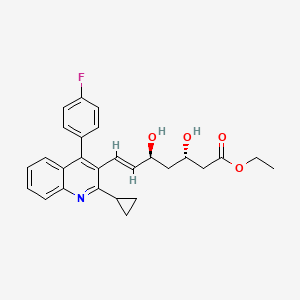
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
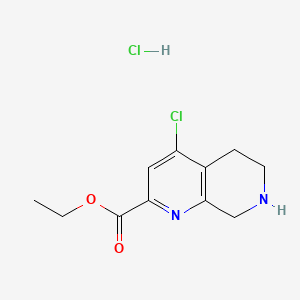
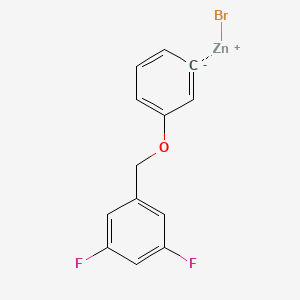
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
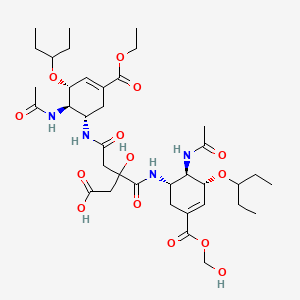
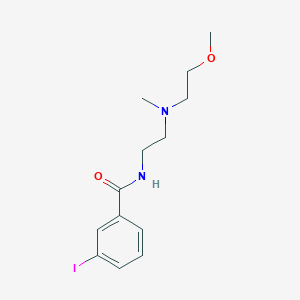
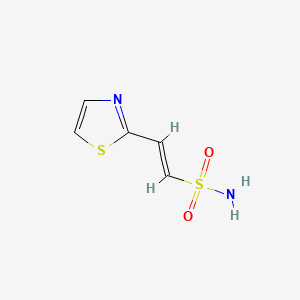
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
